2-Aminobenzothiazole
Overview
Description
Mechanism of Action
- Role : Depending on the specific target, 2-ABT exhibits a spectrum of biological activities. These include antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antitumor, and immunomodulatory effects .
- Cascade Reactions : The proposed mechanism involves an acid-catalyzed cascade of the Knoevenagel reaction. It includes condensation of the second aldehyde molecule with 2-ABT and Diels–Alder heterocycloaddition of intermediates. Ethanol (EtOH) serves as an effective solvent for this reaction .
- Green Synthesis : Recent studies explore green multicomponent reactions using 2-ABT. These reactions occur in the absence of a solvent, often using water (H₂O) as a nontoxic and widely available medium. Catalytic reactions are prioritized to reduce environmental impact .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Aminobenzothiazole exhibits a pronounced spectrum of biological activity. It interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological effects . For instance, it has been found to interact with the adenosine triphosphate (ATP) binding domain of the PI3Kγ enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have cytotoxic effects on HEp-2 cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the PI3Kγ enzyme’s binding site, forming hydrogen bonds with various amino acid residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[d]thiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate, leading to the formation of 2-amino-6-thiocyanato benzothiazole . Another method includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .
Industrial Production Methods: In industrial settings, the synthesis of benzo[d]thiazol-2-amine often involves the reaction of phenylthiourea with sulfur chloride. This process typically requires careful control of temperature and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 position of the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Benzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Aminobenzimidazole
- 2-Aminobenzoxazole
- 2-Aminothiazole
Comparison: While all these compounds share a similar heterocyclic structure, benzo[d]thiazol-2-amine is unique due to the presence of both nitrogen and sulfur atoms in its ring. This dual presence allows for a broader range of chemical reactivity and biological activity. For instance, benzo[d]thiazol-2-amine derivatives often exhibit stronger antimicrobial and anticancer properties compared to their benzimidazole and benzoxazole counterparts .
Properties
IUPAC Name |
1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGULLIUJBCTEF-UHFFFAOYSA-N | |
Source | PubChem | |
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Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Record name | 2-AMINOBENZOTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID1024467 | |
Record name | 2-Aminobenzothiazole | |
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Molecular Weight |
150.20 g/mol | |
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Physical Description |
2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-AMINOBENZOTHIAZOLE | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | 2-AMINOBENZOTHIAZOLE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM | |
Record name | 2-AMINOBENZOTHIAZOLE | |
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Density |
0.5 (NTP, 1992) - Less dense than water; will float | |
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Vapor Pressure |
0.000112 [mmHg] | |
Record name | 2-Aminobenzothiazole | |
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Color/Form |
PLATES FROM WATER, LEAFLETS FROM WATER | |
CAS No. |
136-95-8 | |
Record name | 2-AMINOBENZOTHIAZOLE | |
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Record name | 2-Benzothiazolamine | |
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Record name | Benzothiazol-2-ylamine | |
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Record name | 2-AMINOBENZOTHIAZOLE | |
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Melting Point |
270 °F (NTP, 1992), 132 °C | |
Record name | 2-AMINOBENZOTHIAZOLE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-aminobenzothiazole derivatives exert their biological effects?
A1: 2-Aminobenzothiazoles exhibit a wide range of biological activities. Their mechanisms of action are diverse and often depend on the specific substituents attached to the core structure. For example, some derivatives suppress prostaglandin E2 (PGE2) generation, a key mediator of inflammation, by inhibiting cyclooxygenase (COX) enzymes []. Others have shown potent antibacterial activity by inhibiting DNA gyrase B, an essential bacterial enzyme [].
Q2: What are the downstream effects of this compound's interaction with its targets?
A2: The downstream effects are specific to the targeted pathway:
- COX inhibition: Reduces the production of prostaglandins, leading to anti-inflammatory effects [, ].
- DNA gyrase B inhibition: Disrupts bacterial DNA replication and repair, leading to bacterial cell death [].
Q3: What is the molecular formula, weight, and key spectroscopic data for this compound?
A3:
Q4: What is known about the stability and compatibility of this compound in various material applications?
A4: this compound derivatives have been incorporated into polymeric materials, such as polyvinylidene fluoride (PVDF) membranes, for water purification []. The stability and performance of these materials depend on the specific derivative and the polymer matrix. Further research is needed to fully explore material compatibility and long-term stability.
Q5: Can 2-aminobenzothiazoles act as catalysts?
A5: While 2-aminobenzothiazoles are not typically used as catalysts themselves, they can be incorporated into covalent organic frameworks (COFs) to create heterogeneous catalysts []. For example, a phenanthroline-decorated COF containing this compound units effectively catalyzes the synthesis of 2-aminobenzothiazoles from 2-iodoanilines and isothiocyanates in water [].
Q6: How is computational chemistry used in this compound research?
A6: Computational methods, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, are valuable tools in this compound research [, ]. These techniques help:
Q7: How do structural modifications of this compound affect its biological activity?
A7: Substitutions at various positions on the benzothiazole ring significantly influence the pharmacological profile:
- N-Acylation or N-alkylation: Can enhance anti-inflammatory activity and PGE2 suppression [].
- Substitution at the 5-position: Impacts physicochemical properties, antibacterial spectrum, and inhibitory potency [].
- Introduction of various amines and piperazine moieties: Influences anticancer activity against lung and breast cancer cell lines [].
Q8: What strategies are employed to enhance the stability, solubility, or bioavailability of this compound derivatives?
A8: Specific formulation strategies depend on the intended application and the physicochemical properties of the derivative. Common approaches include:
Q9: What SHE (Safety, Health, and Environment) considerations are relevant to this compound research and development?
A9: Researchers must adhere to relevant SHE regulations and guidelines for handling chemicals, conducting experiments, and disposing of waste. This includes:
Q10: How is quality control ensured during the synthesis and formulation of this compound derivatives?
A10: Quality control is crucial for ensuring the safety and efficacy of this compound-based products. Key aspects include:
- Analytical method validation: To ensure accuracy, precision, and specificity of analytical methods used for characterization and quantification [].
- Quality by Design (QbD): To build quality into the development process and minimize variability [].
- Metal complexation: Formation of coordination polymers with various metals, potentially leading to materials with interesting properties [, , ].
- Crystal structure determination: Understanding the solid-state arrangement of this compound and its complexes can provide insights into their properties and reactivity [, ].
- Theoretical studies: Computational methods are used to investigate the tautomerism of this compound and its derivatives, providing a deeper understanding of their reactivity [].
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